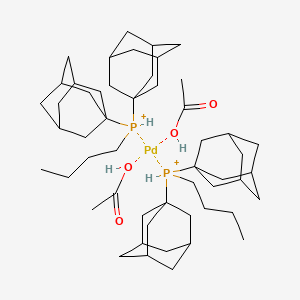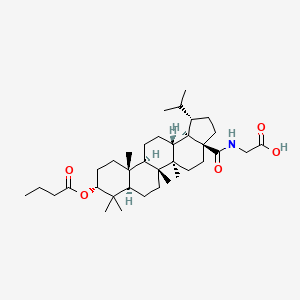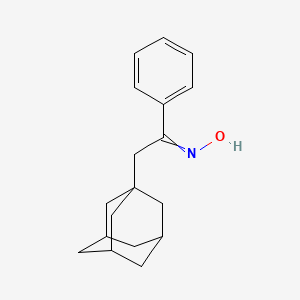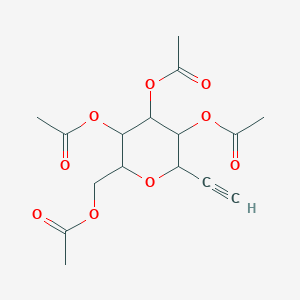
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is a complex organometallic compound that combines the properties of acetic acid, adamantyl groups, butylphosphanium, and palladium. This compound is of significant interest in the field of catalysis, particularly in organic synthesis and industrial applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bis(1-adamantyl)-butylphosphanium;palladium typically involves the reaction of acetic acid with bis(1-adamantyl)-butylphosphanium and a palladium precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetic acid, bis(1-adamantyl)-butylphosphanium chloride, and palladium acetate. The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The adamantyl or butylphosphanium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species. Substitution reactions can result in the formation of new organometallic compounds with different functional groups.
Scientific Research Applications
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which acetic acid;bis(1-adamantyl)-butylphosphanium;palladium exerts its effects involves the coordination of the palladium center with various substrates. The adamantyl and butylphosphanium groups provide steric and electronic effects that enhance the reactivity and selectivity of the palladium center. The compound can activate substrates through oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;bis(1-adamantyl)-methylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-ethylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-propylphosphanium;palladium
Uniqueness
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is unique due to the presence of the butylphosphanium group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the compound’s reactivity, selectivity, and overall catalytic performance, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C52H88O4P2Pd+2 |
|---|---|
Molecular Weight |
945.6 g/mol |
IUPAC Name |
acetic acid;bis(1-adamantyl)-butylphosphanium;palladium |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/p+2 |
InChI Key |
IUOBAYUGVFYHFB-UHFFFAOYSA-P |
Canonical SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)O.CC(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088346.png)
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)

![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)

![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)

